6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate
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Overview
Description
6-[Bis(7-oxabicyclo[410]heptan-3-yl)methoxy]-6-oxohexanoate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced techniques to ensure high yield and purity. The use of metallic sodium for isomerization and other catalysts for specific reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another similar compound with slight structural differences.
Uniqueness
6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate is unique due to its specific functional groups and the presence of two 7-oxabicyclo[4.1.0]heptane moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
114290-69-6 |
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Molecular Formula |
C19H27O6- |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate |
InChI |
InChI=1S/C19H28O6/c20-17(21)3-1-2-4-18(22)25-19(11-5-7-13-15(9-11)23-13)12-6-8-14-16(10-12)24-14/h11-16,19H,1-10H2,(H,20,21)/p-1 |
InChI Key |
DZBMSOKSPONETB-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C(O2)CC1C(C3CCC4C(C3)O4)OC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
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